1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane
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Overview
Description
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane is an organic compound with the molecular formula C_7H_11BrO It is a cyclopropane derivative where a bromine atom and a prop-2-en-1-yloxy group are attached to the same carbon atom
Preparation Methods
The synthesis of 1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropane derivatives and allyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane can be compared with similar compounds such as:
1-Bromo-2-methylpropane: This compound has a similar bromine substitution but lacks the prop-2-en-1-yloxy group, making it less reactive in certain chemical reactions.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: This compound has a similar prop-2-yn-1-yloxy group but is attached to a benzene ring, leading to different chemical properties and reactivity.
1-Bromo-2-propanol: This compound has a hydroxyl group instead of the prop-2-en-1-yloxy group, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C7H11BrO |
---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
1-bromo-1-(prop-2-enoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H11BrO/c1-2-5-9-6-7(8)3-4-7/h2H,1,3-6H2 |
InChI Key |
JJFYIFMYZYEVHL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1(CC1)Br |
Origin of Product |
United States |
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